molecular formula C4H4BrClO B14308761 2-(Bromomethyl)prop-2-enoyl chloride CAS No. 110224-50-5

2-(Bromomethyl)prop-2-enoyl chloride

Cat. No.: B14308761
CAS No.: 110224-50-5
M. Wt: 183.43 g/mol
InChI Key: HZNDOBCLNHLYTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Bromomethyl)prop-2-enoyl chloride is an organic compound with the molecular formula C(_4)H(_4)BrClO It is a derivative of prop-2-enoyl chloride, where a bromomethyl group is attached to the second carbon of the prop-2-enoyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Direct Bromination: : One common method to synthesize 2-(Bromomethyl)prop-2-enoyl chloride involves the bromination of prop-2-enoyl chloride. This reaction typically uses bromine (Br(_2)) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr(_3)) under controlled conditions to ensure selective bromination at the desired position.

  • Industrial Production Methods: : Industrially, the production of this compound may involve continuous flow reactors where the bromination reaction is carried out under optimized conditions to maximize yield and purity. The reaction mixture is then subjected to distillation to separate the desired product from by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

  • Substitution Reactions: : 2-(Bromomethyl)prop-2-enoyl chloride can undergo nucleophilic substitution reactions due to the presence of the bromomethyl group. Common nucleophiles include amines, alcohols, and thiols, which can replace the bromine atom to form various derivatives.

  • Addition Reactions: : The compound can participate in addition reactions with nucleophiles such as water or alcohols, leading to the formation of corresponding hydroxyl or alkoxy derivatives.

  • Polymerization: : The presence of the prop-2-enoyl group allows for polymerization reactions, where the compound can act as a monomer in the formation of polymers with specific properties.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols.

    Catalysts: Lewis acids like aluminum chloride (AlCl(_3)), iron chloride (FeCl(_3)).

    Solvents: Dichloromethane (DCM), tetrahydrofuran (THF).

Major Products

    Substituted Derivatives: Depending on the nucleophile used, products can include amides, esters, and thioethers.

    Hydroxyl and Alkoxy Derivatives: Formed through addition reactions with water or alcohols.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Polymer Chemistry: Acts as a monomer in the production of specialty polymers with unique properties.

Biology and Medicine

    Drug Development: Potential use in the synthesis of biologically active compounds, including enzyme inhibitors and receptor modulators.

    Bioconjugation: Utilized in the modification of biomolecules for research and therapeutic purposes.

Industry

    Material Science: Employed in the development of advanced materials with specific mechanical and chemical properties.

    Coatings and Adhesives: Used in the formulation of high-performance coatings and adhesives.

Mechanism of Action

The reactivity of 2-(Bromomethyl)prop-2-enoyl chloride is primarily due to the presence of the bromomethyl and prop-2-enoyl groups. The bromomethyl group is highly reactive towards nucleophiles, facilitating substitution reactions. The prop-2-enoyl group can undergo addition and polymerization reactions, contributing to the compound’s versatility in chemical synthesis.

Comparison with Similar Compounds

Similar Compounds

    Prop-2-enoyl chloride: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.

    2-(Chloromethyl)prop-2-enoyl chloride: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and selectivity in reactions.

    2-(Iodomethyl)prop-2-enoyl chloride: Contains an iodine atom, which can further alter the compound’s reactivity and applications.

Uniqueness

2-(Bromomethyl)prop-2-enoyl chloride is unique due to the presence of the bromomethyl group, which provides a balance of reactivity and stability, making it suitable for a wide range of chemical transformations and applications in various fields.

Properties

IUPAC Name

2-(bromomethyl)prop-2-enoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrClO/c1-3(2-5)4(6)7/h1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZNDOBCLNHLYTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CBr)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00763183
Record name 2-(Bromomethyl)prop-2-enoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00763183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110224-50-5
Record name 2-(Bromomethyl)prop-2-enoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00763183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.